molecular formula C7H10O2 B2736808 1-Methylcyclopent-2-ene-1-carboxylic acid CAS No. 68317-77-1

1-Methylcyclopent-2-ene-1-carboxylic acid

Cat. No. B2736808
CAS RN: 68317-77-1
M. Wt: 126.155
InChI Key: HGSACGMRDLYHMZ-UHFFFAOYSA-N
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Description

1-Methylcyclopent-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H10O2 . It has an average mass of 126.153 Da and a monoisotopic mass of 126.068077 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through a practical three-step procedure . This process relies on the reaction of commercially available 2-carboethoxycyclopentanone with nitromethane in the presence of equimolecular amounts of piperidine . This is followed by denitration of the derived allylic nitro compound by treatment with 5% Pd/C in the presence of ammonium formate and final hydrolysis of the ester moiety .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentene ring with a methyl group and a carboxylic acid group attached . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Scientific Research Applications

Nucleophilic Catalysis for Esterification

Nucleophilic catalysis involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been demonstrated for the esterification of carboxylic acids with dimethyl carbonate (DMC), presenting a valuable method for the synthesis of methyl esters containing acid-sensitive functionality. This method highlights the potential of using specific catalysts for efficient ester formation in compounds with similar functional groups to 1-Methylcyclopent-2-ene-1-carboxylic acid (Shieh, Dell, & Repič, 2002).

Synthesis of Trifluoromethylated Cyclic Building Blocks

The synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters have been explored, showcasing their use as platforms for a variety of difunctional trifluoromethylcyclopentane derivatives. This research underlines the importance of such compounds as versatile building blocks in organic synthesis (Grellepois et al., 2012).

Enzyme Inhibition Studies

Studies involving 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for the bacterial enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, highlight the potential for designing enzyme inhibitors based on modifications of the cyclopentene carboxylic acid structure. This application is crucial for understanding enzyme function and for the development of novel inhibitors (Zhao & Hung‐wen Liu, 2002).

Asymmetric Synthesis and Natural Product Derivatives

The asymmetric synthesis of core nuclei for natural products such as xanthanolides, guaianolides, and eudesmanolides from methyl furan-2-carboxylic acid underscores the versatility of cyclopentene carboxylic acid derivatives in synthesizing complex natural product frameworks. These methods provide pathways for generating biologically active compounds with potential pharmaceutical applications (Nosse et al., 2003).

Material Science and Electrolyte Development

The functionalization of linear and cyclic siloxanes with carboxyl groups via thiol-ene addition has been researched for their amphiphilic character and self-assembling capabilities in solution. These findings open avenues for the development of solvent-free liquid electrolytes and highlight the importance of such compounds in material science and engineering (Turcan-Trofin et al., 2019).

Safety and Hazards

While specific safety and hazard information for 1-Methylcyclopent-2-ene-1-carboxylic acid is not available, general safety measures for handling similar organic compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-methylcyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(6(8)9)4-2-3-5-7/h2,4H,3,5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSACGMRDLYHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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